molecular formula C9H13ClN2O B13707197 3-(3-Azetidinyl)-4-methoxypyridine Hydrochloride

3-(3-Azetidinyl)-4-methoxypyridine Hydrochloride

Cat. No.: B13707197
M. Wt: 200.66 g/mol
InChI Key: YXAWPECPFPCJFJ-UHFFFAOYSA-N
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Description

3-(3-Azetidinyl)-4-methoxypyridine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is highly efficient and provides functionalized azetidines with high regio- and stereoselectivity.

Industrial Production Methods

Industrial production of 3-(3-Azetidinyl)-4-methoxypyridine Hydrochloride may involve multi-step synthesis processes that include esterification, Pinner reaction, neutralization, and amidination . These methods are designed to optimize yield and purity while maintaining mild reaction conditions and simple post-treatment procedures.

Chemical Reactions Analysis

Types of Reactions

3-(3-Azetidinyl)-4-methoxypyridine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(3-Azetidinyl)-4-methoxypyridine Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Azetidinyl)-4-methoxypyridine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Azetidinyl)-4-methoxypyridine Hydrochloride is unique due to its specific structural features, such as the methoxy group on the pyridine ring and the azetidine moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

3-(azetidin-3-yl)-4-methoxypyridine;hydrochloride

InChI

InChI=1S/C9H12N2O.ClH/c1-12-9-2-3-10-6-8(9)7-4-11-5-7;/h2-3,6-7,11H,4-5H2,1H3;1H

InChI Key

YXAWPECPFPCJFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1)C2CNC2.Cl

Origin of Product

United States

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